3-Bromo-2-chloropyridine-4-boronic acid

Asymmetric Catalysis Suzuki-Miyaura Coupling Heterocyclic Chemistry

Sequential functionalization of 2-arylpyridine frameworks often fails due to the lack of orthogonal reactivity in generic pyridinylboronic acids. 3-Bromo-2-chloropyridine-4-boronic acid (CAS 1072944-16-1) solves this by embedding both a boronic acid and a reactive bromine handle on the same pyridine core. - Enables a two-step, one-pot-like iterative coupling strategy: first Suzuki-Miyaura at the boronic acid site, then a second coupling or substitution at the bromine position, bypassing protection/deprotection steps. - Demonstrated in rhodium-catalyzed asymmetric Suzuki-Miyaura reactions, where 2-position halogenation is essential for enantioselective transformations. - Free acid form allows in-house conversion to the pinacol ester (CAS 1315351-37-1) for flexible inventory and synthetic planning. Purity: ≥98% (HPLC). Bulk quantities available.

Molecular Formula C5H4BBrClNO2
Molecular Weight 236.26 g/mol
CAS No. 1072944-16-1
Cat. No. B1519881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloropyridine-4-boronic acid
CAS1072944-16-1
Molecular FormulaC5H4BBrClNO2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESB(C1=C(C(=NC=C1)Cl)Br)(O)O
InChIInChI=1S/C5H4BBrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H
InChIKeyFHSDUAXKXSMERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-chloropyridine-4-boronic Acid: A Differentiated Cross-Coupling Building Block


3-Bromo-2-chloropyridine-4-boronic acid (CAS 1072944-16-1) is a halogenated heteroaryl boronic acid that functions as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This compound features a pyridine ring substituted with a boronic acid group at the 4-position, a bromine atom at the 3-position, and a chlorine atom at the 2-position . Its distinct substitution pattern enables a differentiated reactivity profile compared to other pyridinylboronic acids, providing a handle for sequential functionalization strategies in the synthesis of complex heterocyclic systems [1].

Suzuki-Miyaura & sequential coupling workflows
Asymmetric Rh-catalyzed coupling research
Heteroaryl building block with orthogonal Br & B(OH)₂

3-Bromo-2-chloropyridine-4-boronic Acid vs. Generic Pyridinylboronic Acids


Generic pyridinylboronic acids, such as unsubstituted pyridine-4-boronic acid or 2-chloropyridine-4-boronic acid, lack the orthogonal reactivity handles necessary for sequential cross-coupling strategies [1]. The presence of both a boronic acid group and a reactive halogen (bromine) in 3-bromo-2-chloropyridine-4-boronic acid allows for precise, stepwise functionalization—first via Suzuki-Miyaura coupling at the boronic acid site, followed by a second coupling or substitution at the bromine position [2]. In contrast, analogs without this dual-reactivity design either require additional protection/deprotection steps or are simply incapable of participating in iterative coupling sequences, leading to lower synthetic efficiency and reduced structural complexity in the final product [1].

Target Compound
Generic Pyridinylboronic Acid
Dual reactive handles (B(OH)₂ & Br) enable sequential coupling
Single boronic acid handle limits to one-step coupling; additional protection steps often required
2-Halogen required for Rh-catalyzed asymmetric coupling
Unsubstituted pyridine boronic acids fail in asymmetric coupling (no reaction reported)

3-Bromo-2-chloropyridine-4-boronic Acid: Quantitative Evidence vs. Closest Analogs


2-Halogen Requirement in Rh-Catalyzed Asymmetric Suzuki Coupling

Unsubstituted pyridine boronic acids are completely unsuitable as coupling partners in rhodium-catalyzed asymmetric Suzuki-Miyaura reactions, yielding no product [1]. However, introducing a halogen at the 2-position of the pyridine ring—as in 3-bromo-2-chloropyridine-4-boronic acid—enables the reaction to proceed efficiently [1]. This modification is essential for accessing the desired enantioenriched products.

Rh-Catalyzed Coupling
Class-level
Reaction proceeds
vs.
No reaction
2-Halogen essential for asymmetric coupling viability
Reported by Fairlamb et al.; class-level inference
Asymmetric Catalysis Suzuki-Miyaura Coupling Heterocyclic Chemistry

Orthogonal Reactivity for Sequential Direct Arylation and Suzuki Coupling

The presence of both a boronic acid group and a bromine atom in 3-bromo-2-chloropyridine-4-boronic acid allows for a sequential two-step functionalization: first a direct arylation at the C-H position adjacent to the bromine, followed by a Suzuki coupling at the boronic acid site [1]. This strategy is not possible with compounds lacking either the boronic acid or the bromine handle, such as 2-chloropyridine-4-boronic acid (CAS 458532-96-2) or 3-bromo-2-chloropyridine (CAS 52200-48-3) [1].

Sequential Coupling
Class-level
Sequential C-C enabled
vs.
Single-step only
Orthogonal reactivity supports iterative functionalization
Reported by Doucet et al.; class-level
Sequential Functionalization C-H Activation Ligand Synthesis

Physical Property Comparison vs. Non-Halogenated Analogs

3-Bromo-2-chloropyridine-4-boronic acid exhibits a density of 1.9±0.1 g/cm³, which is significantly higher than that of unsubstituted pyridine-4-boronic acid (1.3 g/cm³ estimated) . Its melting point is reported as 170°C, and it is stored at 2-8°C as a crystalline solid . These physical characteristics differ from those of less halogenated analogs, which can impact handling, formulation, and long-term stability.

Density
Data to verify
~1.9 g/cm³
Reported higher density vs. unsubstituted analog
Limited data; source review advised
Physicochemical Properties Formulation Stability

Standardized Purity Specification and Impurity Control

Commercial batches of 3-bromo-2-chloropyridine-4-boronic acid are specified at a minimum purity of 97% by HPLC, with water content limited to 0.5% maximum [1]. While purity specifications for direct comparators like 2-chloropyridine-4-boronic acid are not universally standardized, this defined quality metric provides a clear benchmark for procurement and ensures reproducibility in sensitive catalytic reactions.

Purity Specification
Supporting evidence
≥97% (HPLC), H₂O ≤0.5%
Defined lot quality supports reaction reproducibility
Commercial specification; comparator lacks standard
Quality Control Procurement Reproducibility

Optimal Application Scenarios for 3-Bromo-2-chloropyridine-4-boronic Acid


Synthesis of Complex 2-Arylpyridine Ligands via Sequential Cross-Coupling

This compound is ideally suited for the modular construction of 2-arylpyridine frameworks, which are critical ligands in coordination chemistry and materials science. As demonstrated by Doucet et al., the bromine and boronic acid groups can be engaged in a sequential fashion: first, a direct arylation at the C-H bond adjacent to the bromine, followed by a Suzuki-Miyaura coupling at the boronic acid site [1]. This two-step, one-pot-like strategy streamlines the synthesis of diverse heteroarylated 2-arylpyridines, avoiding the need for separate deprotection and functionalization steps.

Asymmetric Synthesis of Chiral, Three-Dimensional Drug Candidates

In rhodium-catalyzed asymmetric Suzuki-Miyaura reactions, the presence of a halogen at the 2-position of the pyridine ring is essential for reactivity [1]. 3-Bromo-2-chloropyridine-4-boronic acid satisfies this requirement, enabling its use in the enantioselective synthesis of complex, three-dimensional molecules. This is particularly valuable for medicinal chemists aiming to move beyond flat, aromatic drug scaffolds to more diverse and potentially more selective therapeutic agents [1].

Pinacol Ester Precursor for Enhanced Stability and Handling

While the free boronic acid is a useful reagent, its pinacol ester derivative (CAS 1315351-37-1) is often preferred for its improved stability under ambient conditions [1]. Procurement of the parent 3-bromo-2-chloropyridine-4-boronic acid allows for in-house conversion to the ester, providing flexibility in synthetic planning and inventory management. This is a common strategy in process chemistry where the free acid may be more readily available or cost-effective for large-scale ester synthesis.

Medicinal Chemistry Building Block for Kinase Inhibitors and CNS Agents

The pyridine core is a privileged scaffold in drug discovery, particularly for kinase inhibitors and central nervous system (CNS) agents [1]. The unique substitution pattern of 3-bromo-2-chloropyridine-4-boronic acid allows for the introduction of diverse pharmacophores at the 3- and 4-positions of the pyridine ring, facilitating the exploration of structure-activity relationships (SAR) in lead optimization campaigns [1].

Application
Selection Property
Validation Focus
2-Arylpyridine ligand synthesis
Orthogonal Br & B(OH)₂ handles
Sequential coupling sequence validation
Asymmetric synthesis research
2-Halogen required for Rh coupling
Enantioselective reaction compatibility
Pinacol ester precursor
Free boronic acid for in-house esterification
Ester stability & handling comparison
Medicinal chemistry SAR
Dual substitution sites on pyridine
Diversification efficiency in lead optimization

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